N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is a complex organic compound that features a combination of indole, piperidine, and benzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine moiety is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile . The final step involves the condensation of the indole derivative with 3,4-dimethoxybenzohydrazide under reflux conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and the nucleophilic substitution steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving indole derivatives.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is unique due to the presence of both piperidine and benzohydrazide moieties, which can confer distinct biological activities and chemical reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C23H25BrN4O4 |
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Molecular Weight |
501.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H25BrN4O4/c1-31-19-9-6-15(12-20(19)32-2)22(29)26-25-21-17-13-16(24)7-8-18(17)28(23(21)30)14-27-10-4-3-5-11-27/h6-9,12-13,30H,3-5,10-11,14H2,1-2H3 |
InChI Key |
AOACORZDUYOWHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCC4)O)OC |
Origin of Product |
United States |
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